N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17Cl2N3OS and its molecular weight is 418.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Compounds with structural similarities to N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, indicating potential applications in developing new therapeutic agents (Flefel et al., 2018).
Antimicrobial and Antioxidant Agents
Another study focused on the synthesis and reactions of new pyridine carbonitrile derivatives, demonstrating promising antimicrobial and antioxidant activities. This research suggests the potential of such compounds in creating effective antimicrobial and antioxidant agents, which could be pivotal in pharmaceutical and biochemical research (H. H. Sayed et al., 2015).
Herbicidal and Antifungal Activities
Research on 4-(3,4-dichlorophenyl)pyridazine derivatives has shown significant herbicidal and antifungal activities. These findings open avenues for the development of new agrochemicals aimed at improving crop protection and yield (G. Sayed et al., 2003).
Base Oil Improvement
Pyridazinone derivatives have been synthesized and tested as antioxidants for local base oil, showing good results. This research highlights the compound's utility in enhancing the oxidative stability of base oils, which is crucial for the lubricant industry (M. Nessim, 2017).
Antibacterial Activity
Newly synthesized compounds based on the structural features similar to this compound have shown potential antibacterial activity. This suggests possible applications in developing new antibacterial drugs to combat resistant bacterial strains (Trong Duc Le et al., 2018).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-2-13-3-5-14(6-4-13)18-9-10-20(25-24-18)27-12-19(26)23-15-7-8-16(21)17(22)11-15/h3-11H,2,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYESXIMTYYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.